molecular formula C18H19NO B2375682 (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one CAS No. 103541-08-8

(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one

Cat. No.: B2375682
CAS No.: 103541-08-8
M. Wt: 265.356
InChI Key: JKRJXPWLKZXGLL-BUHFOSPRSA-N
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Description

The compound “(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one” is a chemical compound with the molecular formula C18H19NO. It is a part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . Another method involved the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields a related compound .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “(3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one” has a molecular weight of 173.214 and a linear formula of C8H15NO3 .

Scientific Research Applications

  • Configurational Assignments in Olefinic Compounds : The configurations of isomeric hydrohalides of compounds similar to (3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one have been studied for their antihistaminic activity. These studies focus on understanding the shielding effects in olefinic compounds (Ison & Casy, 1971).

  • Chemical Elimination Studies : Research has been conducted on the acid-catalyzed dehydration of related compounds, yielding various elimination products. These studies are significant in understanding the chemical behavior and potential applications of such compounds (Casy & Pocha, 1967).

  • Photochemical and Photophysical Studies : Compounds similar to this compound have been studied for their excited state properties, particularly in the context of natural photoreceptors. This research contributes to the understanding of the photoprocesses and electronic structure of linear polyenes (Singh & Mahalaxmi, 2000).

  • Pharmacological Research Tool : Studies have identified compounds structurally related to this compound as nonpeptidic agonists for certain receptors, suggesting potential use in pharmacological research and as drug leads (Croston et al., 2002).

  • Synthesis and Reactivity Studies : Research has focused on synthesizing and evaluating analogues of compounds similar to this compound for potential antidepressant properties. This research contributes to the development of novel pharmaceutical agents (Clark et al., 1979).

  • Synthesis and Optical Properties : Studies have synthesized novel compounds and investigated their nonlinear optical properties, suggesting potential applications in optical device technologies (Rahulan et al., 2014).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

Future Directions

The compound “(3E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one” is part of a collection of rare and unique chemicals provided for early discovery researchers . This suggests that it may have potential applications in future research.

Properties

IUPAC Name

(E)-4-(dimethylamino)-1,1-diphenylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRJXPWLKZXGLL-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 21.0 g of 1,1-diphenylacetone and 40 ml of N,N-dimethylformamide dimethyl acetal in a 300 ml round bottom flask was heated in an oil bath at 120° C. for 8 hours with ethanol being distilled over. The reaction mixture was cooled and evaporated in vacuo to give an oil. The oil was boiled up in 50 ml of ether then cooled at -10° C. and gave a heavy precipitate. The precipitate was collected, washed with ether, then air dried and gave 21.5 g of crude product. A 5.0 g portion was recrystallized from 50 ml of 2-propanol, then cooled at room temperature. The material was collected and dried at 60° C. and gave 1.7 g of the desired product, mp 93°-94° C.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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